molecular formula C13H12N2O B1416250 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile CAS No. 1082847-50-4

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B1416250
CAS No.: 1082847-50-4
M. Wt: 212.25 g/mol
InChI Key: JWYAUTCMQJMISV-UHFFFAOYSA-N
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Description

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile is an organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonylated indole derivatives.

Scientific Research Applications

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-9-4-3-5-10-11(8-15-13(9)10)12(16)6-7-14/h3-5,8,15H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYAUTCMQJMISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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